molecular formula C12H8N4O3 B2486460 4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid CAS No. 1029420-88-9

4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid

Cat. No.: B2486460
CAS No.: 1029420-88-9
M. Wt: 256.221
InChI Key: KMEAXJWYFJWIAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine familyIt is known for its role as a key intermediate in the synthesis of various polyfunctionalized heterocycles, which exhibit a range of pharmacological properties .

Biochemical Analysis

Biochemical Properties

4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid has been found to interact with various enzymes, proteins, and other biomolecules. It has shown affinity towards adenosine receptors . The compound’s interactions with these biomolecules can influence biochemical reactions, potentially leading to various pharmacological effects .

Cellular Effects

The compound has demonstrated various effects on cellular processes. For instance, it has shown antiproliferative effects, suggesting it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It has been found that substitution of the pyrazole 1-NH proton of the pyrazolo[3,4-d]pyrimidine ring system with other bioactive moieties leads to interesting pharmacological properties probably by increasing the π-stacking .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the literature. As a pyrazolopyrimidinone, it is likely to interact with various enzymes or cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with formic acid under reflux conditions to yield the desired compound . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the pyrazolo[3,4-d]pyrimidine ring system.

Industrial Production Methods

Industrial production methods for this compound often employ green synthesis techniques to minimize environmental impact. These methods include the use of microwave-assisted synthesis and solvent-free conditions, which not only enhance the reaction efficiency but also reduce the generation of hazardous waste . The synthesized compounds are typically purified using recrystallization or chromatography techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, which exhibit enhanced biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid is unique due to its ability to form a wide range of derivatives with diverse biological activities.

Properties

IUPAC Name

4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O3/c17-11-8-6-13-16(7-4-2-1-3-5-7)10(8)14-9(15-11)12(18)19/h1-6H,(H,18,19)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEAXJWYFJWIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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